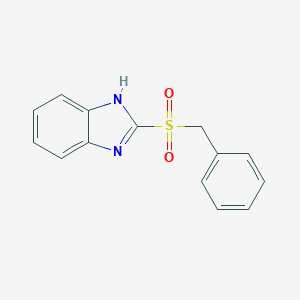

2-benzylsulfonyl-1H-benzimidazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-benzylsulfonyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c17-19(18,10-11-6-2-1-3-7-11)14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNODZZYRVNSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340296 | |

| Record name | Benzimidazole, 2-(benzylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100872-42-2 | |

| Record name | Benzimidazole, 2-(benzylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 2 Benzylsulfonyl 1h Benzimidazole

The synthesis of 2-benzylsulfonyl-1H-benzimidazole would likely involve a multi-step process, starting with the formation of the benzimidazole (B57391) core, followed by the introduction of the benzylsulfonyl group. A common method for synthesizing the benzimidazole ring is the condensation reaction of o-phenylenediamine (B120857) with a carboxylic acid or its derivatives. nih.gov

A plausible synthetic route for this compound could start with the synthesis of 2-mercaptobenzimidazole (B194830). This can be achieved by reacting o-phenylenediamine with carbon disulfide. The resulting 2-mercaptobenzimidazole can then be reacted with benzyl (B1604629) chloride to yield 2-(benzylthio)-1H-benzimidazole. nih.gov Subsequent oxidation of the sulfide (B99878) to a sulfone would yield the target compound, this compound. This oxidation step is crucial for imparting the sulfonyl functionality.

Another approach involves the direct reaction of a substituted benzimidazole with a sulfonyl chloride. nih.gov For instance, a 2-substituted benzimidazole could potentially react with benzylsulfonyl chloride under appropriate conditions to form the desired product.

In Vitro Biological Activity Studies of 2 Benzylsulfonyl 1h Benzimidazole and Its Derivatives

In Vitro Antimicrobial Activity

The core structure of benzimidazole (B57391) has been a foundation for the development of various antimicrobial compounds. The introduction of a benzylsulfonyl moiety at the 2-position of the benzimidazole ring has been explored as a strategy to enhance its biological properties.

Antibacterial Efficacy (In Vitro)

Studies on benzimidazole derivatives have demonstrated a broad spectrum of antibacterial activity, although the efficacy can be significantly influenced by the nature and position of substituents on the benzimidazole ring.

Research into the antibacterial effects of benzimidazole derivatives has shown varied results against Gram-negative bacteria such as Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhi. For instance, a series of 2-substituted-1H-benzimidazole derivatives displayed potent antimicrobial activity against these Gram-negative species, with minimum inhibitory concentrations (MICs) reported to be lower than 0.016 µg/mL. In contrast, other studies on different sets of benzimidazole derivatives have shown limited to no activity against strains like P. aeruginosa and some E. coli strains. benthamscience.com

Some 2-thiomethyl-benzimidazole derivatives have been evaluated against E. coli ATCC 25922 and P. aeruginosa ATCC 27853. Certain derivatives showed significant activity against E. coli, with MIC values ranging from 250 to 500 µg/mL, while one derivative exhibited an MIC of 500 µg/mL against P. aeruginosa. researchgate.net Additionally, some N-substituted 2-(substituted phenyl)-1H-benzimidazole derivatives have shown good antibacterial activity against E. coli with MIC values of 16 μg/mL. nih.gov

Table 1: In Vitro Antibacterial Activity of Benzimidazole Derivatives against Gram-Negative Bacteria

| Compound Type | Bacterial Strain | Reported MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Substituted-1H-benzimidazoles | Pseudomonas aeruginosa | <0.016 | benthamscience.com |

| 2-Substituted-1H-benzimidazoles | Escherichia coli | <0.016 | benthamscience.com |

| 2-Substituted-1H-benzimidazoles | Salmonella typhi | <0.016 | benthamscience.com |

| 2-Thiomethyl-benzimidazole Derivatives | Escherichia coli ATCC 25922 | 250 - 500 | researchgate.net |

| 2-Thiomethyl-benzimidazole Derivatives | Pseudomonas aeruginosa ATCC 27853 | 500 | researchgate.net |

| N-substituted 2-(substituted phenyl)-1H-benzimidazole Derivatives | Escherichia coli | 16 | nih.gov |

The antibacterial efficacy of benzimidazole derivatives extends to Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. However, some studies have reported a lack of activity against S. aureus for certain 2-substituted derivatives that were potent against Gram-negative bacteria. benthamscience.com In contrast, other research has highlighted significant activity. For example, certain 2-thiomethyl-benzimidazole derivatives have shown an MIC of 250 µg/mL against S. aureus ATCC 25923. researchgate.net

A study on N-substituted 2-(substituted phenyl)-1H-benzimidazole derivatives found that some compounds exhibited significant inhibition against Streptococcus faecalis and Staphylococcus aureus with MIC values of 8 and 4 μg/mL, respectively. nih.gov Another study reported that certain benzimidazole derivatives showed inhibitory activity against Staphylococcus species with mean MIC values ranging from 87.5 µg/mL to 200 µg/mL. researchgate.net

Table 2: In Vitro Antibacterial Activity of Benzimidazole Derivatives against Gram-Positive Bacteria

| Compound Type | Bacterial Strain | Reported MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Thiomethyl-benzimidazole Derivatives | Staphylococcus aureus ATCC 25923 | 250 | researchgate.net |

| N-substituted 2-(substituted phenyl)-1H-benzimidazole Derivatives | Streptococcus faecalis | 8 | nih.gov |

| N-substituted 2-(substituted phenyl)-1H-benzimidazole Derivatives | Staphylococcus aureus | 4 | nih.gov |

| 2- and 1,2-substituted benzimidazole derivatives | Staphylococcus sp. | 87.5 - 200 | researchgate.net |

The emergence of multi-drug resistant (MDR) bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), has necessitated the search for novel antimicrobial agents. Benzimidazole derivatives have shown promise in this area. A study on a library of 53 benzimidazole derivatives found that some compounds displayed antibacterial activity against two MRSA strains with MICs comparable to the antibiotic ciprofloxacin. nih.gov Another study on N-substituted 2-(substituted phenyl)-1H-benzimidazole derivatives reported significant inhibition of MRSA with an MIC value of 4 μg/mL. nih.gov Furthermore, a series of 1H-benzimidazolecarboxamidines were synthesized, with the most potent compound showing anti-MRSA activity equivalent to vancomycin, with an MIC of 0.78 μg/mL. nih.gov

Table 3: In Vitro Antibacterial Activity of Benzimidazole Derivatives against MRSA

| Compound Type | Bacterial Strain | Reported MIC (µg/mL) | Reference |

|---|---|---|---|

| Substituted Benzimidazole Derivatives | MRSA | Comparable to Ciprofloxacin | nih.gov |

| N-substituted 2-(substituted phenyl)-1H-benzimidazole Derivatives | MRSA | 4 | nih.gov |

| 1H-Benzimidazolecarboxamidines | MRSA | 0.78 | nih.gov |

Antifungal Efficacy (In Vitro)

In addition to their antibacterial properties, benzimidazole derivatives have been investigated for their potential to combat fungal infections, particularly those caused by Candida species.

Several studies have demonstrated the antifungal activity of benzimidazole derivatives against various Candida species, including Candida albicans, Candida glabrata, Candida krusei, and Candida tropicalis. For instance, some 2-substituted-1H-benzimidazole derivatives showed potent activity against C. albicans with MICs lower than 0.016 µg/mL. benthamscience.com

A study focusing on 2- and 1,2-substituted benzimidazole derivatives reported mean MIC values against Candida species ranging from 104.6 µg/mL to 151.78 µg/mL. researchgate.net In another investigation, some N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives exhibited high antifungal activity against C. albicans, C. krusei, and C. glabrata when compared to the standard drug ketoconazole. benthamscience.com Specifically, some benzimidazole-hydrazone derivatives showed notable activity against Candida species, with some compounds displaying antifungal activity at non-toxic concentrations. nih.gov

Table 4: In Vitro Antifungal Activity of Benzimidazole Derivatives against Candida Species

| Compound Type | Fungal Strain | Reported MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Substituted-1H-benzimidazoles | Candida albicans | <0.016 | benthamscience.com |

| 2- and 1,2-substituted benzimidazole derivatives | Candida sp. | 104.6 - 151.78 | researchgate.net |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | Candida albicans | High activity (compared to Ketoconazole) | benthamscience.com |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | Candida krusei | High activity (compared to Ketoconazole) | benthamscience.com |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | Candida glabrata | High activity (compared to Ketoconazole) | benthamscience.com |

| Benzimidazole-hydrazone derivatives | Candida sp. | Notable activity | nih.gov |

In Vitro Antiprotozoal and Antiparasitic Activity

A series of 19 new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have demonstrated potent in vitro activity against Giardia intestinalis (also referred to as Giardia lamblia). These compounds exhibited strong efficacy, with IC50 values in the nanomolar range, surpassing the activity of the standard drug, metronidazole (B1676534) nih.gov. Other studies have also shown that selected benzimidazole derivatives are active against Giardia lamblia nih.gov.

The same series of 19 novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives also displayed significant in vitro activity against Trichomonas vaginalis. The experimental results indicated strong antiprotozoal effects, with IC50 values in the nanomolar range, which were superior to those of metronidazole nih.gov. Further research has confirmed that certain benzimidazole derivatives are effective against this parasite nih.gov.

The aforementioned series of 19 new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were also tested against Entamoeba histolytica. All tested compounds showed strong activity, with IC50 values in the nanomolar range, indicating better performance than metronidazole nih.gov. However, another study noted that little to no activity was observed for a different set of benzimidazole derivatives against Entamoeba histolytica nih.gov.

While specific data on 2-benzylsulfonyl-1H-benzimidazole against Acanthamoeba castellanii is scarce, studies on other benzimidazole derivatives have been conducted. One study reported little to no activity of the tested benzimidazoles against Acanthamoeba polyphaga, a related species nih.gov. This suggests that the efficacy of benzimidazole derivatives can be highly species-specific.

Table 3: In Vitro Antiprotozoal Activity of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole Derivatives

| Protozoan Species | Activity Metric | Result | Reference(s) |

|---|---|---|---|

| Giardia intestinalis | IC50 | Nanomolar range, better than metronidazole | nih.gov |

| Trichomonas vaginalis | IC50 | Nanomolar range, better than metronidazole | nih.gov |

| Entamoeba histolytica | IC50 | Nanomolar range, better than metronidazole | nih.gov |

In Vitro Anticancer and Cytotoxic Activity

The structural resemblance of the benzimidazole ring to endogenous purine (B94841) nucleotides has made it a privileged scaffold in the design of anticancer agents. Derivatives of this compound have been evaluated against a wide array of human cancer cell lines.

Evaluation in Human Neoplastic Cell Lines (e.g., HeLa, A549, K562, MCF-7, HepG2, HCT116, THP-1, PC-3, CCRF-CEM, MOLT-4, MDA-MB-231, RMS, C26)

Extensive in vitro screening has demonstrated the broad-spectrum antiproliferative activity of benzimidazole derivatives.

A novel benzimidazole derivative, se-182, exhibited significant, dose-dependent cytotoxic effects against several cancer cell lines, with particularly high activity against lung carcinoma (A549, IC50 = 15.80 μg/mL) and liver carcinoma (HepG2, IC50 = 15.58 μg/mL). Similarly, a series of benzimidazole-oxadiazole derivatives showed potent cytotoxicity, with compound 4r being exceptionally active against A549 (IC50 = 0.3 µM) and breast cancer (MCF-7, IC50 = 0.5 µM) cell lines.

Other studies have reported on N,2,6-trisubstituted 1H-benzimidazole derivatives, where compounds 3k, 3l, 4c, 4g, and 4j were effective in killing HepG2, MDA-MB-231, MCF-7, rhabdomyosarcoma (RMS), and colon carcinoma (C26) cells with IC50 values in the low micromolar range (2.39–10.95 µM). Further evaluations of different series have shown activity against colon cancer (HCT-116), prostate cancer (PC-3), and leukemia (THP-1) cell lines. Specifically, 2-benzylnaphth[2,3-d]imidazole (B8563195) derivatives 1h and 1i demonstrated high growth-inhibitory activity against certain leukemia cell lines.

| Compound/Derivative | Cell Line | Activity (IC50) |

| se-182 | A549 (Lung) | 15.80 µg/mL |

| se-182 | HepG2 (Liver) | 15.58 µg/mL |

| Benzimidazole 2 | HCT-116 (Colon) | 16.2 µg/mL |

| Benzimidazole 4 | MCF-7 (Breast) | 8.86 µg/mL |

| Compound 4r | A549 (Lung) | 0.3 µM |

| Compound 4r | MCF-7 (Breast) | 0.5 µM |

| Compound 4c | HepG2, MDA-MB-231, MCF7, RMS, C26 | 2.39–10.95 µM |

| Compound 2g | MDA-MB-231 (Breast) | Significant Inhibition |

Assessment of Selective Cytotoxicity in Non-Neoplastic Cell Lines (e.g., WI38, HaCaT)

A critical aspect of anticancer drug development is selective cytotoxicity, where a compound is more toxic to cancer cells than to normal, non-neoplastic cells.

In a study of pyrazole-containing benzimidazole conjugates, compounds were screened for growth inhibition against human keratinocyte cells (HaCaT) alongside cancer cell lines to assess selectivity. Another investigation of benzimidazole-1,3,4-oxadiazole derivatives used normal cell lines hTERT-HPNE and CCD-19Lu to calculate the selectivity indices of the synthesized compounds. Similarly, the cytotoxicity of certain benzimidazole derivatives was evaluated against the healthy lung epithelial cell line BEAS-2B in parallel with the A549 lung cancer line. nih.gov While specific data for the WI-38 human diploid lung fibroblast cell line in the context of this compound was not prominently available in the reviewed literature, the use of other non-neoplastic lines like L929 mouse fibroblasts, HaCaT, and BEAS-2B is a common strategy to determine the therapeutic window of these potential anticancer agents. nih.gov

In Vitro Enzyme Inhibition Studies

The biological effects of this compound and its derivatives are often rooted in their ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens or cancer cells.

In the context of antiparasitic activity, enzyme inhibition is a key mechanism. One derivative, compound 8, was found to inhibit recombinant L. mexicana arginase (LmARG) by 68.27%, an enzyme vital for the parasite. Molecular docking studies have also suggested that benzimidazoles can target the triosephosphate isomerase (TIM) enzyme in L. mexicana and pteridine (B1203161) reductase 1 (PTR1) in L. major. nih.gov The well-established anthelmintic action of benzimidazoles against nematodes like H. contortus stems from their ability to bind to β-tubulin, thereby blocking its polymerization into microtubules, a process essential for cell structure and division. researchgate.net However, not all derivatives are active in this regard, as a study on certain heterocyclic benzimidazoles (4a-b, 6a-b) found they had no discernible effect on tubulin polymerization, suggesting alternative mechanisms of action.

In the realm of anticancer research, enzyme inhibition is also a primary focus. Certain benzimidazole-oxadiazole derivatives have been evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key enzyme in angiogenesis. Other studies have identified Dihydrofolate Reductase (DHFR) as a promising target; compound 4c was found to inhibit DHFR with an IC50 of 2.35 μM.

Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation, and their inhibition has emerged as a promising strategy in cancer therapy. HDAC6, a unique cytoplasmic isoform, is particularly involved in cell motility, protein degradation, and cell signaling. The benzimidazole scaffold has been utilized to develop selective HDAC6 inhibitors.

A novel series of benzimidazole-linked (thio)hydantoin derivatives were designed and synthesized as potential HDAC6 inhibitors. google.com In vitro enzymatic assays demonstrated that all target compounds potently inhibited HDAC6 at nanomolar concentrations. Several of these derivatives, namely compounds 2c , 2d , 4b , and 4c , exhibited greater potency than the established HDAC inhibitor SAHA (suberoylanilide hydroxamic acid). google.com The inhibitory activity of these compounds highlights the potential of the benzimidazole core as a cap group in designing effective and selective HDAC6 inhibitors. google.comnih.gov

Table 1: In Vitro HDAC6 Inhibitory Activity of Benzimidazole Derivatives

| Compound | HDAC6 IC₅₀ (nM) | Reference |

|---|---|---|

| 2c | 74.36 | google.com |

| 2d | 63.81 | google.com |

| 4b | 59.32 | google.com |

| 4c | 51.84 | google.com |

| SAHA (Reference) | 91.73 | google.com |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes essential for DNA repair, genomic stability, and programmed cell death. PARP inhibitors have been successfully developed as anticancer agents, particularly for cancers with deficiencies in DNA repair pathways, such as those with BRCA mutations. Benzimidazole derivatives have been identified as a key scaffold for potent PARP inhibitors. nih.govmdpi.com

Research has led to the development of 1H-benzo[d]imidazole-4-carboxamide derivatives that act as potent inhibitors of PARP-1. nih.gov Structure-activity relationship studies identified compounds with IC₅₀ values in the single or double-digit nanomolar range. nih.gov Notably, some of these compounds also displayed similar inhibitory activity against PARP-2. nih.gov For instance, compounds 10a and 11e showed significant potency. nih.gov Furthermore, clinically relevant PARP inhibitors like Rucaparib and Veliparib are derived from a benzimidazole-carboxamide scaffold, demonstrating potent inhibition of PARP-1 and PARP-2. nih.gov

Table 2: In Vitro PARP Inhibitory Activity of Benzimidazole Derivatives

| Compound | Target | IC₅₀ (nmol/L) | Reference |

|---|---|---|---|

| Rucaparib | PARP-1 | 0.8 | nih.gov |

| PARP-2 | 0.5 | nih.gov | |

| PARP-3 | 28 | nih.gov | |

| Compound 5cj | PARP-1 | 3.9 | nih.gov |

| PARP-2 | 4.2 | nih.gov | |

| Compound 5cp | PARP-1 | 3.6 | nih.gov |

| PARP-2 | 3.2 | nih.gov |

Pin1 Inhibition

Peptidyl-prolyl cis/trans isomerase 1 (Pin1) is an enzyme that regulates the function of numerous proteins involved in cell growth, division, and survival. Its overexpression is linked to various cancers, making it an attractive therapeutic target. Several studies have focused on designing benzimidazole-based molecules as Pin1 inhibitors.

A series of benzimidazole derivatives were designed and synthesized, leading to the identification of compounds with significant Pin1 inhibitory activity. mdpi.com In one study, compounds 6h and 13g emerged as the most potent inhibitors, with IC₅₀ values of 0.64 µM and 0.37 µM, respectively. mdpi.comomicsdi.org Another study identified a different set of benzimidazole derivatives, including 12a , 15b , 15d , and 16c , which exhibited promising Pin1 inhibitory activity at low micromolar concentrations (0.33–1.00 µM). nih.gov A separate investigation into new benzimidazoles for breast cancer treatment identified compound 12 as a highly potent Pin1 inhibitor with an IC₅₀ value of 1.106 nM. nih.gov

Table 3: In Vitro Pin1 Inhibitory Activity of Benzimidazole Derivatives

| Compound | Pin1 IC₅₀ | Reference |

|---|---|---|

| 13g | 0.37 µM | mdpi.com |

| 16c | 0.33 µM | nih.gov |

| 6h | 0.64 µM | mdpi.com |

| 12a | 1.00 µM | nih.gov |

| 12 | 1.106 nM | nih.gov |

| Indole-2-carboxylic acid (Lead Cmpd.) | 16 µM | nih.gov |

Arginase Inhibition (e.g., from Leishmania mexicana)

Arginase is a crucial enzyme in the polyamine biosynthesis pathway of Leishmania parasites, which are responsible for the disease leishmaniasis. This enzyme is considered a valid drug target as its inhibition can disrupt parasite survival. Benzimidazole derivatives have been investigated as selective inhibitors of Leishmania mexicana arginase (LmARG).

In a study involving a chemical library of benzimidazole derivatives, two compounds, designated compound 1 and compound 2 , were identified as the most potent inhibitors of LmARG, with I₅₀ values of 52 µM and 82 µM, respectively. mdpi.comnih.gov These compounds demonstrated selectivity for the parasite's enzyme over human arginase 1. mdpi.com Another benzimidazole derivative, compound 8 , was also shown to inhibit recombinant LmARG with an I₅₀ of 35.9 µM. mdpi.com These findings suggest that the benzimidazole structure is a promising starting point for developing new drugs against leishmaniasis. mdpi.com

Table 4: In Vitro Leishmania mexicana Arginase (LmARG) Inhibitory Activity

| Compound | LmARG I₅₀ (µM) | Reference |

|---|---|---|

| Compound 1 | 52 | mdpi.comnih.gov |

| Compound 2 | 82 | mdpi.comnih.gov |

| Compound 8 | 35.9 | mdpi.com |

Cyclooxygenase (COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory process through the synthesis of prostaglandins. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 is a major goal for anti-inflammatory drug development to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The 2-sulfonyl-benzimidazole scaffold is structurally related to known selective COX-2 inhibitors.

A novel series of 2-(4-(methylsulfonyl) phenyl) benzimidazole derivatives were designed and synthesized as selective COX-2 inhibitors. omicsdi.org In vitro assays confirmed their ability to inhibit both COX-1 and COX-2 isozymes. Several compounds from this series showed high selectivity for COX-2. omicsdi.org Notably, compound 11b was the most potent and selective COX-2 inhibitor identified in the study, with an IC₅₀ value of 0.10 µM and a selectivity index (SI) of 134. omicsdi.org Other derivatives, such as 11k , 12b , and 12d , also demonstrated significant selective inhibition of the COX-2 isozyme. omicsdi.org

Table 5: In Vitro COX-1/COX-2 Inhibitory Activity of Benzimidazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 11b | 13.40 | 0.10 | 134 | omicsdi.org |

| 11k | 12.15 | 0.12 | 101.25 | omicsdi.org |

| 12b | 14.21 | 0.14 | 101.5 | omicsdi.org |

| 12d | 12.86 | 0.13 | 98.92 | omicsdi.org |

| Celecoxib (Reference) | 10.23 | 0.09 | 113.6 | omicsdi.org |

| Diclofenac Sodium (Reference) | 0.89 | 0.18 | 4.94 | omicsdi.org |

Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase-1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan and plays a critical role in immune suppression, particularly within the tumor microenvironment. Inhibiting IDO1 can restore anti-tumor immune responses, making it a key target in immuno-oncology. Benzimidazole-based structures have been identified as a novel class of potent IDO1 inhibitors. nih.govunipi.itgoogle.com

Medicinal chemistry campaigns have successfully identified benzimidazole derivatives with inhibitory potency at the low nanomolar level in various tumor settings. nih.govnih.gov One such compound, N-(3-((1H-Benzo[d]imidazol-1-yl) methyl) benzyl)-4-bromo-1H-pyrrole-2-carboxamide, showed a high inhibitory concentration (IC₅₀) of 16 nM in A375 cell lines. nih.gov Replacing the bromopyrrole group in this compound with an indole (B1671886) moiety resulted in a derivative that inhibits IDO1 in multiple cancer cell lines at low nanomolar levels with enhanced selectivity. nih.gov Another derivative, 6-fluoro-4-(4-((R)-1-(5-fluoro-1H-benzo[d]imidazol-2-yl)cyclohexyl)quinoline, also demonstrated high cellular activity with IC₅₀ values of 0.003 µM in HeLa cells. nih.gov

Table 6: In Vitro IDO1 Inhibitory Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC₅₀ | Reference |

|---|---|---|---|

| N-(3-((1H-Benzo[d]imidazol-1-yl) methyl) benzyl)-4-bromo-1H-pyrrole-2-carboxamide | A375 | 16 nM | nih.gov |

| 6-fluoro-4-(4-((R)-1-(5-fluoro-1H-benzo[d]imidazol-2-yl)cyclohexyl)quinoline | HeLa | 0.003 µM | nih.gov |

| M109 | 0.022 µM | nih.gov |

Human Carbonic Anhydrase (hCA IX, hCA XII) Inhibition

Human carbonic anhydrases (hCAs) are a superfamily of metalloenzymes involved in crucial physiological processes. The tumor-associated isoforms hCA IX and hCA XII are overexpressed in many hypoxic cancers and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. They are validated targets for anticancer drug design. Sulfonamide-based inhibitors are the most studied class, and the sulfonyl group in this compound makes this target area relevant.

Studies on novel aromatic bis-ureido-substituted benzenesulfonamides revealed effective inhibition against hCA IX and hCA XII. nih.gov The inhibition constants (Kᵢ) for these isoforms were in the nanomolar range. nih.gov For hCA IX, Kᵢ values ranged from 6.73 to 835 nM, and for hCA XII, they ranged from 5.02 to 429 nM. nih.gov Another study on sulfonamides incorporating imide moieties also showed significant inhibition of these tumor-associated isoforms, with Kᵢ values for hCA IX ranging from 9.7 to 7766 nM and for hCA XII from 14 to 316 nM. researchgate.net These findings indicate that the sulfonamide group, a key feature related to the sulfonyl group of the title compound, is effective for targeting these cancer-related enzymes. nih.govresearchgate.net

Table 7: In Vitro hCA IX and hCA XII Inhibitory Activity of Related Sulfonamide Derivatives

| Compound Class | Target | Inhibition Constant (Kᵢ) Range (nM) | Reference |

|---|---|---|---|

| Aromatic bis-ureido-substituted benzenesulfonamides | hCA IX | 6.73 – 835 | nih.gov |

| hCA XII | 5.02 – 429 | nih.gov | |

| Sulfonamides with imide moieties | hCA IX | 9.7 – 7766 | researchgate.net |

| hCA XII | 14 – 316 | researchgate.net |

In Vitro Antioxidant Activity

The evaluation of the antioxidant potential of benzimidazole derivatives is a significant area of research due to the role of oxidative stress in various pathological conditions. The capacity of these compounds to scavenge free radicals is often assessed through various in vitro assays.

DPPH Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and straightforward method for evaluating the free radical scavenging ability of compounds. mdpi.com It employs a stable free radical, DPPH•, which has a characteristic deep purple color and absorbs strongly at approximately 517 nm. mdpi.combas.bg When an antioxidant compound donates a hydrogen atom or an electron to the DPPH• radical, it is reduced to its non-radical form, DPPH-H, resulting in a color change from purple to yellow and a corresponding decrease in absorbance. bas.bgresearchgate.net This change is measured spectrophotometrically, and the extent of scavenging activity is typically expressed as the percentage of radical inhibition or as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. banglajol.inforesearchgate.net

Research into a broad range of benzimidazole derivatives has demonstrated that their antioxidant activity can vary significantly based on the nature and position of substituents on the benzimidazole core and any attached phenyl rings. For instance, studies on 2-substituted-5-methylbenzimidazole derivatives showed significant antioxidant activity, with IC50 values ranging from 1.054 to 19.05 μg/ml, which was notably more potent than the standard antioxidant Butylated Hydroxytoluene (BHT) (IC50 = 26.96 μg/ml). banglajol.info The presence of hydroxyl (-OH) groups on an aryl ring attached to the benzimidazole structure is a known determinant of antioxidant capacity. nih.gov For example, benzimidazole-hydrazone derivatives with at least two hydroxyl groups on the arylidene moiety exhibited high antioxidant activity. nih.gov The position of these hydroxyl groups is also crucial; a 2,4-dihydroxy substitution pattern was found to be particularly effective. nih.gov

In one study, a series of novel benzimidazole derivatives were synthesized and evaluated for their antioxidant properties. dergipark.org.tr The compounds generally exhibited moderate activity in DPPH radical scavenging assays when compared to standard compounds. dergipark.org.tr Another investigation of 2-(hydroxyphenyl) benzothiazole (B30560) derivatives, a related heterocyclic structure, found that antioxidant activity was heavily dependent on the number and position of phenolic hydroxyl groups. bas.bg Similarly, for some 2-aryl benzimidazole derivatives, those with specific substitutions showed antioxidant activity comparable to ascorbic acid at higher concentrations. scispace.com

The general mechanism for the radical scavenging activity of phenolic benzimidazoles involves the donation of a hydrogen atom from a hydroxyl group to the DPPH radical. The resulting phenoxyl radical is stabilized by resonance. The electronic properties of other substituents on the benzimidazole or the phenyl ring can influence the stability of this radical and, consequently, the antioxidant potency.

Interactive Table: DPPH Radical Scavenging Activity of Selected Benzimidazole Derivatives (Illustrative Examples)

| Compound Series | Specific Derivative Example | IC50 (µM or µg/ml) | Standard (IC50) | Reference |

| 2-Substituted-5-methylbenzimidazoles | 2-(4-chlorophenyl)-5-methylbenzimidazole | 1.054 µg/ml | BHT (26.96 µg/ml) | banglajol.info |

| 2-(1H-benzimidazol-2-yl)phenols | 2-(1H-benzimidazol-2-yl)phenol | 1974 µM | N/A | researchgate.net |

| 2-Aryl-1H-benzimidazoles | 2-p-tolyl-1H-benzimidazole | 773 µM | N/A | researchgate.net |

| Benzimidazole-hydrazones | N'-(2,4-dihydroxybenzylidene)-1H-benzo[d]imidazole-2-carbohydrazide | High Activity | Trolox | nih.gov |

| Substituted Benzimidazoles | Compound 201 | 144.84 µg/ml | BHT (51.56 µg/ml) | nih.gov |

Note: The data presented in this table is for illustrative purposes to show the range of activities observed for various benzimidazole derivatives. It does not include data for this compound as it was not available in the cited literature.

Mechanistic Insights into the Biological Actions of 2 Benzylsulfonyl 1h Benzimidazole and Derivatives

Cellular Mechanisms of Action

The benzimidazole (B57391) scaffold is a key component in numerous drugs with diverse therapeutic applications, from anthelmintics to anticancer agents. wikipedia.orgdrugbank.com Its biological effects are often traced back to fundamental cellular disruptions, including the halting of cell division and the initiation of programmed cell death.

Benzimidazole derivatives are well-documented for their ability to halt the cell cycle, a critical process in controlling cell proliferation. nih.govnih.gov Studies have shown that these compounds can induce arrest at various phases, including the G2/M and S phases. nih.govnih.gov For instance, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to effectively suppress cell cycle progression in A549 (lung carcinoma), MDA-MB-231 (breast cancer), and SKOV3 (ovarian cancer) cell lines. nih.govmdpi.com This arrest disrupts the normal sequence of cell division, preventing the replication of cancer cells. One study on a novel benzimidazole compound, BA586, demonstrated its ability to induce cell cycle arrest in the HCC1937 breast cancer cell line by increasing the levels of key regulatory proteins like p53 and p21.

| Cell Line | Type of Cancer | Phase of Cell Cycle Arrest | Reference |

| MDA-MB-231 | Breast Cancer | G2/M, S | nih.govmdpi.com |

| SKOV3 | Ovarian Cancer | S | nih.govmdpi.com |

| A549 | Lung Cancer | G2/M | nih.govmdpi.com |

| U87, U251 | Glioblastoma | G2/M | nih.gov |

| HCC1937 | Breast Cancer | Not specified |

A primary mechanism for the anticancer activity of benzimidazole derivatives is the induction of apoptosis, or programmed cell death. nih.govnih.gov This process is triggered through multiple cellular pathways. One key mechanism involves the disruption of the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors and the activation of caspases, enzymes that execute cell death. nih.gov For example, the benzimidazole derivative 1-benzyl-2-phenyl-benzimidazole (BPB) was shown to induce apoptosis in human chondrosarcoma cells by upregulating pro-apoptotic proteins like Bax and Bak and downregulating anti-apoptotic proteins like Bcl-2. mdpi.com Furthermore, studies have demonstrated that these compounds can trigger the cleavage of Poly (ADP-ribose) polymerase (PARP), a well-established marker of apoptosis. nih.gov

Molecular Target Identification and Ligand-Binding Studies

The biological actions of benzimidazole derivatives are rooted in their interactions with specific molecular targets within the cell. These interactions can inhibit crucial enzyme functions, interfere with genetic material, or block signaling pathways by binding to receptors.

The benzimidazole scaffold serves as a core structure for inhibitors of several key enzymes implicated in disease.

HDAC6: Histone deacetylase 6 (HDAC6) is a key target in cancer therapy. nih.gov Novel benzimidazole-based hydroxamic acid derivatives have been developed as potent and selective inhibitors of HDAC6. rsc.org Docking studies revealed that these compounds can bind with high affinity to the HDAC6 active site, forming interactions with crucial amino acid residues such as Cys584 and Asp612. rsc.org Other benzimidazole derivatives linked to a (thio)hydantoin moiety have also been shown to effectively chelate the Zn²⁺ ion within the HDAC6 active site, leading to potent enzyme inhibition. nih.gov

PARP: Poly (ADP-ribose) polymerase-1 (PARP-1) is an enzyme vital for DNA repair, and its inhibition is a major strategy in cancer treatment. nih.gov The benzimidazole structure is a foundational component of several PARP inhibitors, including the clinically investigated drug Veliparib. nih.gov These inhibitors typically work by binding to the nicotinamide (B372718) (NI) and adenosine (B11128) diphosphate (B83284) (AD) sites of the enzyme. nih.gov Research has focused on modifying the benzimidazole skeleton and its side chains to enhance binding and efficacy. nih.govnih.gov

Arginase: Arginase is an enzyme that plays a role in the urea (B33335) cycle and can influence immune responses by depleting L-arginine. google.comgoogle.com A library of benzimidazole derivatives was studied and found to contain selective inhibitors of arginase from Leishmania mexicana, a parasitic protozoan. mdpi.comnih.gov Molecular dynamics simulations showed that these inhibitors interact with key residues essential for the enzyme's catalytic activity. nih.gov Some benzimidazoles are also noted as weak, noncompetitive inhibitors of human arginase I. medchemexpress.com

| Enzyme Target | Interacting Residues/Mechanism | Benzimidazole Derivative Class | Reference |

| HDAC6 | Cys584, Asp612; Zn²⁺ chelation | Hydroxamic acid-based; (Thio)hydantoin-linked | rsc.orgnih.gov |

| PARP-1 | Binds to NI and AD sites | Benzimidazole carboxamides (e.g., Veliparib) | nih.govnih.gov |

| Arginase | Interacts with catalytic residues | General benzimidazole derivatives | mdpi.comnih.gov |

Benzimidazole derivatives are known to interact directly with DNA, which is a significant aspect of their mechanism of action. nih.gov These interactions can occur through two primary modes:

Groove Binding: Many benzimidazole compounds bind to the minor groove of the DNA helix, particularly at sequences rich in adenine-thymine (A-T) base pairs. nih.govplos.org This binding is often facilitated by a combination of hydrophobic interactions and hydrogen bonds. plos.org For example, computational modeling of the compound 2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole (2MP) showed it binding in the narrow minor groove, forming a hydrogen bond between the benzimidazole nitrogen and a thymine (B56734) oxygen. plos.org

Intercalation: In some cases, the planar structure of the benzimidazole ring system allows it to insert itself between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription processes, ultimately inhibiting cell division.

The specific mode of binding—whether groove binding or intercalation—often depends on the size and conformation of the substituents attached to the benzimidazole core. rsc.org

Benzimidazole derivatives can act as ligands, binding to various cellular receptors to modulate their activity. This interaction is a key mechanism for their therapeutic effects.

Serotonin (B10506) Receptors: Certain benzimidazole-4-carboxamides and carboxylates have been synthesized and found to exhibit high affinity and selectivity for the 5-HT4 serotonin receptor, acting as antagonists. nih.gov

Androgen Receptor (AR): The benzimidazole moiety is a component of AR antagonists like Galeterone. These compounds function by blocking the binding of androgens to the AR, which is crucial in the progression of certain cancers like prostate cancer. nih.gov

Cannabinoid Receptors (CB2): A class of benzimidazole derivatives has been reported to act as agonists for the CB2 receptor with high affinity and selectivity over the CB1 receptor. researchgate.net

Other Receptors: The benzimidazole scaffold is versatile and has been incorporated into inhibitors targeting a wide range of other receptors, including the Epidermal Growth Factor Receptor (EGFR) and P2Y1 receptors. nih.govfrontiersin.orgfrontiersin.org

Theoretical and Computational Investigations of 2 Benzylsulfonyl 1h Benzimidazole

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the molecular properties of compounds like 2-benzylsulfonyl-1H-benzimidazole. nih.gov These theoretical approaches provide insights into the geometric, electronic, and optical characteristics of the molecule.

Density Functional Theory (DFT) Studies for Optimized Structures and Electronic Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the molecular structures and electronic properties of benzimidazole (B57391) derivatives. nih.govnih.gov By employing functionals such as B3LYP with various basis sets like 6-311++G(d,p), researchers can determine the optimized molecular geometry corresponding to the lowest energy state of the molecule. researchgate.netdoaj.org

These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation. For instance, studies on similar benzimidazole derivatives have shown that the planarity and torsion angles between the benzimidazole ring and its substituents are key determinants of their properties. researchgate.net The consistency between theoretically calculated structural parameters and experimental data from techniques like X-ray crystallography validates the accuracy of the DFT approach. nih.govresearchgate.net The optimization process is essential for subsequent calculations of other properties, as it provides the most stable structure of the molecule. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

Frontier Molecular Orbital (FMO) theory is critical for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of chemical reactivity and kinetic stability. nih.govmdpi.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity. mdpi.com In benzimidazole derivatives, the HOMO-LUMO gap has been shown to influence properties such as molecular polarizability. researchgate.net The specific energies of these orbitals and their gap are calculated using DFT methods. researchgate.netresearchgate.net

| Property | Description | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |

| Energy Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A key indicator of chemical reactivity, stability, and polarizability. mdpi.comresearchgate.net |

Mulliken Charge Analysis

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. wikipedia.orglibretexts.org This analysis provides a quantitative description of the electron distribution and is derived from the linear combination of atomic orbitals (LCAO) molecular orbital method. wikipedia.org

The calculated Mulliken charges reveal the electrostatic nature of the molecule, indicating which atoms are electron-rich (negative charge) and which are electron-deficient (positive charge). mdpi.com This information is crucial for understanding the molecule's reactivity, intermolecular interactions, and various electronic properties. mdpi.com For example, in N-Butyl-1H-benzimidazole, Mulliken charge analysis has identified negative charges on specific carbon and nitrogen atoms, while hydrogen and other carbon and nitrogen atoms carry positive charges. mdpi.com It's important to note that Mulliken charges are sensitive to the choice of the basis set used in the calculation. wikipedia.orgq-chem.com

| Concept | Definition | Application |

|---|---|---|

| Atomic Charge | The estimated net charge on an individual atom within the molecule. libretexts.org | Helps in understanding the electronic structure and predicting sites of reaction. |

| Overlap Population | The electronic charge in the region between two atoms. libretexts.org | Indicates the nature of the chemical bond (bonding, antibonding, or nonbonding). libretexts.org |

| Charge Distribution | The overall distribution of partial charges across the entire molecule. | Affects dipole moment, polarizability, and other molecular properties. mdpi.com |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled donor NBOs and empty acceptor NBOs, which can be interpreted as charge transfer or delocalization events. imperial.ac.uk The stabilization energy (E(2)) associated with these interactions quantifies the strength of the electron delocalization.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. It creates a color-coded map of the electrostatic potential on the electron density surface of the molecule.

The different colors on the MESP map represent different values of the electrostatic potential. Regions with negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas indicate neutral potential. This visual representation of charge distribution is instrumental in understanding a molecule's reactivity and its interactions with other molecules. doaj.org

Computations of Polarizability and Hyperpolarizability

The study of polarizability (α) and first-order hyperpolarizability (β) is essential for identifying materials with potential nonlinear optical (NLO) properties. nih.gov These properties describe how the charge distribution of a molecule is affected by an external electric field. researchgate.net

DFT calculations are employed to compute the dipole moment (μ), polarizability, and hyperpolarizability of benzimidazole derivatives. nih.govmdpi.com A high value of first-order hyperpolarizability (β_tot) suggests that the material may exhibit significant NLO effects. Often, the calculated values are compared to a reference compound like urea (B33335) to assess their potential. mdpi.com Molecules with a smaller HOMO-LUMO energy gap generally exhibit larger hyperpolarizability values. nih.gov The magnitude of these properties is influenced by the presence and nature of electron-donating and electron-withdrawing groups on the benzimidazole scaffold. researchgate.net

| Property | Symbol | Calculated Value (a.u.) | Significance |

|---|---|---|---|

| Dipole Moment | μ | Data not available for specific compound | Measures the polarity of the molecule. |

| Average Polarizability | ⟨α⟩ | Data not available for specific compound | Indicates the ease of distortion of the electron cloud by an electric field. |

| First Hyperpolarizability | βtot | Data not available for specific compound | A key indicator of a molecule's potential for second-order NLO applications. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov This approach is instrumental in predicting the activity of new compounds and in understanding the structural features that are critical for their biological function.

The development of predictive QSAR models for benzimidazole derivatives, including structures related to this compound, involves a systematic process. Initially, a dataset of compounds with known in vitro biological activities is compiled. biointerfaceresearch.com The biological activity data, often expressed as IC50 or MIC values, is typically converted to a logarithmic scale (e.g., pIC50) to create a more reliable dataset for analysis. researchgate.net

A variety of statistical methods are employed to build the QSAR models. One such method is the use of Artificial Neural Networks (ANN), which can effectively model complex, non-linear relationships between molecular descriptors and biological activity. biointerfaceresearch.com The goal is to create a robust model that can accurately predict the activity of compounds not included in the initial training set. biointerfaceresearch.com The predictive power of these models is essential for the virtual screening and rational design of novel, more effective therapeutic agents. researchgate.net

A crucial aspect of QSAR studies is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. researchgate.net These descriptors quantify various aspects of a molecule's physicochemical properties. For benzimidazole derivatives, several classes of descriptors are often found to be important. researchgate.netmdpi.com

Modern computational tools allow for the calculation of a wide array of these descriptors, which are then correlated with biological activity to build the QSAR model. The interpretation of these descriptors provides insight into the mechanism of action. For instance, the importance of electronic descriptors like HOMO and LUMO energies can suggest the role of electron-donating or accepting interactions with the biological target. researchgate.net

Table 1: Key Molecular Descriptors in QSAR Studies of Benzimidazole Derivatives

| Descriptor Category | Specific Descriptors | Significance |

|---|---|---|

| Topological | Balaban topological index (J), Randic topological index (R) | Describes molecular size, shape, and branching. researchgate.net |

| Electronic | HOMO & LUMO energies, Dipole moment (µ), Electronic energy | Relates to the molecule's reactivity and interaction capabilities. researchgate.net |

| Shape | Kier's shape indices (kα1, kα2, kα3) | Quantifies the three-dimensional shape of the molecule. researchgate.net |

| Physicochemical | Molar refractivity (MR), LogP | Related to molecular volume, polarizability, and lipophilicity. |

This table is generated based on data from studies on various benzimidazole derivatives. researchgate.net

A fundamental principle of QSAR modeling, as outlined by the Organisation for Economic Co-operation and Development (OECD), is the definition of the model's Applicability Domain (AD). nih.govnih.gov The AD defines the chemical space of compounds for which the model can make reliable predictions. nih.gov Predictions for compounds that fall outside this domain are considered extrapolations and are less trustworthy. researchgate.net

Defining the AD is critical for validating the QSAR model and ensuring its proper application. nih.gov Various methods have been developed to characterize the AD, often based on the range of descriptors in the training set, the distance of a new compound from the training compounds, or its leverage. The leverage of a compound is a measure of its influence on the model; high-leverage compounds are outliers in the descriptor space, and their predictions may be unreliable. researchgate.net A common visualization tool is the Williams plot, which graphs standardized residuals against leverage to identify outliers and high-leverage compounds. researchgate.net

Table 2: Common Methods for Applicability Domain (AD) Assessment

| Method Type | Description |

|---|---|

| Range-Based | Defines the domain as a hyper-rectangle based on the minimum and maximum values of each descriptor in the training set. nih.gov |

| Distance-Based | Calculates the distance (e.g., Euclidean or Mahalanobis) of a query compound from the centroid of the training set. researchgate.netnih.gov |

| Probability Density-Based | Estimates the probability density function for the training data to determine if a new compound belongs to the same distribution. nih.gov |

| Leverage-Based | Uses the leverage of each compound to identify those that are structurally dissimilar from the training set. A warning leverage (h) is often set, and compounds with leverage > h are considered outside the AD. researchgate.net |

This table summarizes common methodologies for AD analysis in QSAR studies. researchgate.netnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is an invaluable tool for studying ligand-protein interactions at the atomic level and for understanding the structural basis of a compound's biological activity. researchgate.net For this compound, docking studies can elucidate its potential binding modes with various key therapeutic targets.

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov Docking studies on benzimidazole derivatives provide a framework for understanding how this compound might interact with these proteins.

Histone Deacetylase 6 (HDAC6): Benzimidazole-based inhibitors have been designed to target HDACs. nih.govrsc.org Docking studies reveal that these compounds can fit into the enzyme's active site, with the benzimidazole core acting as a cap group. nih.govrsc.org Key interactions often involve chelation with the Zn2+ ion in the catalytic site. nih.gov Molecular modeling has been used to explain the selectivity of some derivatives for HDAC6 over other isoforms like HDAC1. nih.govresearchgate.net

Arginase: N-benzyl-1H-benzimidazol-2-amine derivatives have been identified as inhibitors of Leishmania mexicana arginase (LmARG), a key enzyme in the parasite's survival. Docking studies suggest a potential binding mechanism for these compounds within the arginase active site. nih.gov

Dihydrofolate Reductase (DHFR): Benzimidazoles have been explored as inhibitors of microbial DHFR, an important target for antimicrobial agents. nih.govnih.gov Molecular docking reveals binding of these ligands with key amino acid residues in the DHFR active site, such as Phe31 and Ile94. nih.gov

Indoleamine 2,3-Dioxygenase-1 (IDO1): A novel class of potent IDO1 inhibitors is based on the benzimidazole substructure. univr.itnih.gov Virtual screening and docking have shown that these compounds can establish an extensive network of bonds within the protein's active site, sometimes interacting with regions not commonly used by other inhibitors. acs.org

Carbonic Anhydrase (CA): The sulfonamide group is a classic zinc-binding group (ZBG) for carbonic anhydrase inhibitors. nih.gov Therefore, the benzylsulfonyl moiety of this compound makes it a prime candidate for interaction with CA isozymes. Docking studies on related benzimidazole-sulfonamide hybrids confirm that the sulfonamide group interacts with the active site Zn2+ ion, a critical interaction for inhibition. nih.govanadolu.edu.tr

Table 3: Summary of Molecular Docking Studies of Benzimidazole Derivatives with Key Protein Targets

| Protein Target | Key Findings from Docking Studies |

|---|---|

| HDAC6 | Benzimidazole acts as a cap; interactions with the Zn2+ ion in the active site are crucial. nih.govrsc.org |

| Arginase | Benzimidazole derivatives show potential to bind within the LmARG active site. nih.gov |

| DHFR | Interactions with key residues like Phe31, Ile94, and Asp27 in the microbial DHFR active site. nih.gov |

| IDO1 | Extensive bonding network within the active site, including interactions with less common pockets. nih.govacs.org |

| Carbonic Anhydrase | The sulfonamide moiety acts as a zinc-binding group, coordinating with the active site Zn2+ ion. nih.govnih.gov |

This table compiles findings from various docking studies on benzimidazole-based compounds.

The analysis of docked poses allows for the detailed characterization of the binding site and the specific molecular interactions that stabilize the ligand-protein complex. For benzimidazole derivatives, several recurring interaction motifs are observed.

Table 4: Common Interaction Motifs for Benzimidazole Derivatives

| Interaction Type | Description | Key Residues/Components Involved |

|---|---|---|

| Hydrogen Bonding | The imidazole (B134444) N-H group and other polar substituents form hydrogen bonds with the protein backbone or side chains. researchgate.net | Asp, Glu, Gln, Asn, Ser, Thr |

| π-π Stacking | The aromatic benzimidazole ring stacks with the aromatic rings of specific amino acids. researchgate.net | Phe, Tyr, Trp, His |

| Metal Coordination | A zinc-binding group (e.g., sulfonamide) coordinates with the Zn2+ ion in the active site of metalloenzymes. nih.govnih.gov | Zn2+ ion |

| Hydrophobic Interactions | Nonpolar parts of the ligand, like the benzyl (B1604629) group, interact with hydrophobic pockets in the protein. semanticscholar.org | Ala, Val, Leu, Ile, Met |

This table outlines the primary binding interactions observed for benzimidazole-based ligands in various protein targets.

In Silico ADME Prediction for Drug Likeness Assessment (theoretical basis only)

The evaluation of a compound's drug-likeness is a critical step in modern drug discovery, helping to predict its potential for oral bioavailability and to identify possible liabilities early in the development process. In silico methods, which utilize computational models, provide a rapid and cost-effective means of assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. For this compound, two fundamental sets of rules are applied to predict its drug-like characteristics: Lipinski's Rule of Five and Veber's Rules. These rules are based on the physicochemical properties of the molecule.

Application of Lipinski's Rule of Five and Veber's Rules for Predicted Oral Drug Likeness

Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular weight under 500 daltons.

An octanol-water partition coefficient (log P) that does not exceed 5.

Compounds that violate more than one of these rules may have problems with oral bioavailability.

Veber's Rules complement Lipinski's rule by focusing on parameters related to molecular flexibility and polar surface area, which are also crucial for oral bioavailability. According to Veber, good oral bioavailability is more likely for compounds that have:

10 or fewer rotatable bonds.

A polar surface area (PSA) equal to or less than 140 Ų.

The predicted physicochemical properties of this compound are analyzed against these rules to assess its potential as an orally administered drug candidate.

The calculated parameters for this compound are as follows:

| Property | Value |

| Molecular Formula | C14H12N2O2S |

| Molecular Weight | 272.32 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| LogP (Octanol-Water) | 2.87 |

| Rotatable Bonds | 3 |

| Polar Surface Area (PSA) | 69.83 Ų |

Note: These values are computationally predicted and may vary slightly depending on the algorithm used.

Based on these predicted values, the drug-likeness of this compound can be evaluated using Lipinski's and Veber's rules.

Lipinski's Rule of Five Analysis for this compound

| Rule | Guideline | Predicted Value for this compound | Compliance |

| Molecular Weight | < 500 Da | 272.32 Da | Yes |

| Hydrogen Bond Donors | ≤ 5 | 1 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 3 | Yes |

| LogP (Octanol-Water Partition Coeff.) | ≤ 5 | 2.87 | Yes |

| Number of Violations | 0 |

Veber's Rules Analysis for this compound

| Rule | Guideline | Predicted Value for this compound | Compliance |

| Number of Rotatable Bonds | ≤ 10 | 3 | Yes |

| Polar Surface Area (PSA) | ≤ 140 Ų | 69.83 Ų | Yes |

| Number of Violations | 0 |

The in silico analysis indicates that this compound fully complies with both Lipinski's Rule of Five and Veber's Rules. With zero violations for each set of criteria, the compound is predicted to have good oral drug-likeness. Its molecular weight, lipophilicity, hydrogen bonding capacity, and molecular flexibility all fall within the favorable ranges for oral bioavailability. This theoretical assessment suggests that this compound possesses a promising ADME profile, making it a viable candidate for further investigation in drug development pipelines.

Emerging Research Directions and Non Clinical Applications of 2 Benzylsulfonyl 1h Benzimidazole

Potential as Scaffolds for Novel Chemical Probes in Biological Systems

The benzimidazole (B57391) core is an attractive framework for the development of novel chemical probes, particularly fluorescent probes for bioimaging. dntb.gov.uapeeref.com The unique photophysical properties of benzimidazole derivatives, such as large Stokes shifts and good photostability, make them suitable for monitoring biological analytes and processes. nih.govnih.gov

Research has demonstrated the utility of benzimidazole-based platforms in developing fluorescent probes for various applications, including the detection of reactive oxygen species like peroxynitrite (ONOO⁻) through two-photon imaging. nih.govrsc.org One study highlighted the development of an Excited State Intramolecular Proton Transfer (ESIPT)-based benzimidazole platform for this purpose. nih.gov While this specific study did not use 2-benzylsulfonyl-1H-benzimidazole, the underlying principles of using the benzimidazole scaffold as a reactive linker are broadly applicable. The sulfonyl group, a key feature of this compound, is known to be a good recognition site and can act as a fluorescence quenching unit. nih.gov For instance, a fluorescent probe for thiophenols was developed using a 2,4-dinitrobenzenesulfonyl group attached to a fluorophore. nih.gov This suggests that the benzylsulfonyl moiety in this compound could be engineered to create probes where the interaction with a specific analyte cleaves the sulfonyl group, leading to a "turn-on" fluorescent signal.

Furthermore, theoretical studies have been conducted to optimize the optical and biological properties of benzimidazole-containing fluorescent probes by introducing various substituents. nih.gov These computational approaches can be instrumental in designing and predicting the efficacy of novel probes based on the this compound scaffold for specific biological targets.

Research into Material Science Applications

Beyond biological systems, the chemical properties of benzimidazole derivatives lend themselves to applications in material science.

A significant area of non-clinical research for benzimidazole derivatives is their application as corrosion inhibitors, particularly for steel in acidic environments. nih.gov The nitrogen atoms in the benzimidazole ring can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. nih.gov The effectiveness of these compounds is often enhanced by the presence of other heteroatoms and aromatic rings, which can increase the adsorption of the inhibitor onto the metal surface. nih.gov

While direct studies on this compound as a corrosion inhibitor are not extensively documented, research on other benzimidazole derivatives provides strong evidence for its potential in this area. For example, studies on 2-(2-chlorophenyl)-1H-benzimidazole and other derivatives have shown high inhibition efficiencies for copper and steel in acidic solutions. nih.gov The general consensus is that benzimidazole derivatives act as mixed-type inhibitors, affecting both anodic and cathodic reactions. nih.gov The benzyl (B1604629) and sulfonyl groups in this compound could further enhance its corrosion inhibition properties through increased surface area coverage and electronic effects that favor adsorption.

Chemoinformatics and Database Mining for Related Chemical Structures

Chemoinformatics and computational studies play a crucial role in understanding the structure-activity relationships of benzimidazole derivatives and in discovering new potential applications. Techniques such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) analysis are employed to study the electronic properties, reactivity, and potential interaction sites of these molecules. nih.govnih.gov

For instance, computational studies on 1,2-disubstituted benzimidazole derivatives have been used to calculate bond lengths, bond angles, and charge distribution, providing insights into their potential as non-linear optical (NLO) materials. nih.gov Such computational analyses of this compound could elucidate its electronic structure and predict its behavior in various applications, from biological probes to material science.

Database mining is another powerful tool for identifying related chemical structures and predicting their properties. By searching chemical databases for compounds with the this compound core, researchers can identify analogues with known activities, which can guide the exploration of this specific compound's potential. This approach, combined with in silico screening, can accelerate the discovery of new applications for this compound and its derivatives.

Analysis of Academic Patent Literature Pertaining to this compound

The patent literature provides valuable insights into the industrial and commercial interest in a chemical compound and its derivatives. An analysis of patents related to benzimidazoles reveals a broad range of applications, underscoring the scaffold's importance.

A relevant patent, WO2013150545A2, describes a process for the preparation of benzimidazole derivatives. google.com While this patent does not specifically name this compound, it covers the synthesis of related structures that are useful as intermediates in the production of pharmacologically active compounds. google.com The methods disclosed in such patents, often involving the condensation of o-phenylenediamines with various reagents, could potentially be adapted for the synthesis of this compound. nih.gov The existence of patents for the synthesis of structurally similar benzimidazoles suggests a commercial interest in this class of compounds and points towards potential future patenting of this compound for specific applications as research into its unique properties progresses.

Conclusion and Future Research Perspectives

Summary of Key Academic Findings on 2-Benzylsulfonyl-1H-benzimidazole

Direct and extensive academic literature solely focused on this compound is limited. However, key insights can be drawn from studies on analogous compounds and general knowledge of the benzimidazole (B57391) class.

The synthesis of this compound is primarily achieved through the oxidation of its corresponding thioether precursor, 2-benzylthio-1H-benzimidazole. This transformation is a standard and efficient method for accessing the sulfonyl moiety.

From a biological standpoint, while specific in-vitro studies on this compound are not widely published, molecular docking studies have provided initial clues into its potential mechanism of action. These computational analyses suggest a possible interaction with dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. vulcanchem.com The inhibition of DHFR is a well-established mechanism for antimicrobial and anticancer agents, positioning this compound as a candidate for further investigation in these therapeutic areas. The broader family of benzimidazole derivatives has demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects, further supporting the potential of this specific compound. scirp.orgnih.govnih.govnih.gov

Identification of Unexplored Research Areas and Knowledge Gaps

The current body of knowledge surrounding this compound is marked by several significant gaps, presenting numerous opportunities for future research.

A primary deficiency is the lack of comprehensive in vitro and in vivo studies to validate the computationally predicted biological activities. There is a pressing need to screen the compound against a panel of cancer cell lines and microbial strains to ascertain its efficacy and spectrum of activity.

Furthermore, the structure-activity relationships (SAR) for this compound and its analogues are largely undefined. Systematic modifications of both the benzyl (B1604629) and benzimidazole moieties are required to understand their influence on biological activity and to optimize potency and selectivity. The impact of substituents on the benzyl ring and the benzimidazole core on the inhibition of DHFR or other potential targets remains an open question.

The pharmacokinetic and pharmacodynamic profiles of this compound have not been investigated. Understanding its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for its development as a potential therapeutic agent.

Future Directions in Synthetic Strategies for Novel Analogues

Future synthetic efforts should focus on the generation of a diverse library of this compound analogues to explore the chemical space around this scaffold.

Key strategies could include:

Substitution on the Benzyl Ring: Introduction of various electron-donating and electron-withdrawing groups at different positions of the benzyl ring to modulate electronic properties and steric interactions with the target protein.

Modification of the Benzimidazole Core: Substitution at the N-1 position of the benzimidazole ring with different alkyl or aryl groups to enhance solubility and pharmacokinetic properties. Additionally, substitution at the 5- and 6-positions of the benzimidazole ring could influence target binding and selectivity.

Bioisosteric Replacement: Replacing the benzylsulfonyl group with other bioisosteres to explore alternative binding modes and improve physicochemical properties.

These synthetic endeavors will be instrumental in building a robust SAR and identifying lead compounds with improved therapeutic potential.

Prospects for Advanced In Vitro Biological Evaluation and Mechanistic Elucidation

The preliminary suggestion of DHFR inhibition provides a clear starting point for advanced biological evaluation. Future research should encompass:

Enzymatic Assays: Direct enzymatic assays to confirm the inhibitory activity of this compound and its analogues against purified DHFR from various sources (e.g., bacterial, fungal, human).

Cell-Based Assays: Comprehensive screening against a broad panel of cancer cell lines and pathogenic microorganisms to determine the antiproliferative and antimicrobial spectrum. This should include assays to assess cytotoxicity and selectivity.

Mechanism of Action Studies: Beyond DHFR, investigating other potential molecular targets is crucial. Techniques such as thermal shift assays, affinity chromatography, and proteomics can help identify the primary cellular targets and pathways affected by the compound. Studies to elucidate the mode of cell death (e.g., apoptosis, necrosis) induced by the compound in cancer cells would also be highly informative.

Outlook for Further Computational Design and Optimization Strategies

Computational chemistry will continue to play a pivotal role in guiding the rational design and optimization of this compound analogues.

Future computational efforts should focus on:

Refined Docking Studies: Performing more sophisticated molecular docking and molecular dynamics simulations with the crystal structure of DHFR (or other identified targets) to predict the binding modes of new analogues and to rationalize SAR data.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models based on the biological activity data of a series of analogues to predict the activity of novel compounds and to identify key structural features required for potency.

ADMET Prediction: Employing computational models to predict the ADMET properties of designed analogues, thereby prioritizing the synthesis of compounds with favorable drug-like characteristics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-benzylsulfonyl-1H-benzimidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted o-phenylenediamine derivatives with sulfonylating agents. Key steps include:

- Phillips Reaction : Condensation of o-phenylenediamine with formic acid or other carbonyl sources under acidic conditions to form the benzimidazole core .

- Sulfonylation : Introduction of the benzylsulfonyl group using benzylsulfonyl chloride in the presence of a base (e.g., pyridine) at controlled temperatures (0–5°C) to avoid side reactions .

- Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DCM). Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. How can structural ambiguities in synthesized this compound derivatives be resolved?

- Methodological Answer : Use X-ray crystallography to confirm bond angles and torsion parameters. For example:

- Bond Angles : The S1–N1–C2 bond angle in sulfonylated benzimidazoles is typically ~105.6°–112.4°, while the benzimidazole core (C3A–N3–C2) adopts angles of 126.7°–128.0° .

- Torsion Data : Dihedral angles between the benzylsulfonyl group and benzimidazole ring range from 108.2°–133.5°, influencing molecular packing .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- First Aid : In case of ingestion, rinse mouth and seek medical attention immediately. Avoid inhalation; use respiratory protection if dust is generated .

- Storage : Keep in airtight containers under nitrogen, away from light and moisture .

Advanced Research Questions

Q. How do modifications to the benzylsulfonyl group impact biological activity and pharmacokinetics?

- Methodological Answer :

- Functional Group Tuning : Replace the benzyl group with electron-withdrawing substituents (e.g., nitro, CF₃) to enhance metabolic stability. For example, 2-(4-fluorobenzylsulfonyl) derivatives show improved bioavailability due to reduced CYP450 interactions .

- Pharmacokinetic Profiling : Use in vitro assays (e.g., microsomal stability, plasma protein binding) and in vivo PK studies in rodent models. Monitor half-life (t₁/₂) and volume of distribution (Vd) .

Q. How can researchers resolve contradictions in reported biological data (e.g., antimicrobial vs. cytotoxic activity)?

- Methodological Answer :

- Experimental Replication : Standardize assay protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across labs. Use reference strains (e.g., E. coli ATCC 25922) and control compounds (e.g., ciprofloxacin) .

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., fluorescence-based viability assays vs. colony-counting). Analyze dose-response curves for EC₅₀ discrepancies .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compute electrostatic potential maps, identifying nucleophilic/electrophilic hotspots .

- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., DNA topoisomerase II). Prioritize derivatives with docking scores ≤−8.0 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|